![molecular formula C13H15FN4O2 B2590399 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide CAS No. 2034391-08-5](/img/structure/B2590399.png)
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Melanoma Imaging
A study by Greguric et al. (2009) explored the development of a novel radiotracer for PET melanoma imaging, highlighting the significance of incorporating fluorine into the nicotinamide ring. The tracer displayed high tumor uptake and rapid body clearance, primarily through renal excretion, demonstrating its potential for clinical trials to assess therapeutic agent responsiveness in melanoma (Greguric et al., 2009).
Corrosion Inhibition
Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds showed promising results in protecting metal surfaces from corrosion, with theoretical calculations supporting their inhibitory performance. The study highlights the potential of imidazoline-based inhibitors in industrial applications (Zhang et al., 2015).
Synthesis of Novel Molecules
Jismy et al. (2019) detailed the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through a Michael addition/intramolecular cyclization reaction. These compounds, derived from 2-amino imidazole derivatives, showcase the versatility of imidazole-based structures in creating molecules with potential biological activities (Jismy et al., 2019).
Ionic Liquids and Electrolytes
Handa et al. (2008) introduced an ionic liquid based on the bis(fluorosulfonyl)imide anion for use in electric double-layer capacitors (EDLCs). This electrolyte demonstrated high ionic conductivity and excellent rate capability, indicating its suitability for energy storage applications (Handa et al., 2008).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
3-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-12-9-15-2-1-11(12)13(19)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHYGVPSVFAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NCCOCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide |
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